ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate

DprE1 inhibition Antitubercular Sulfonamide SAR

Why source 864941-30-0 for your SAR program? This compound is the morpholine-containing counterpart in a critical sulfonamide heterocycle scan targeting DprE1. Unlike the pyrrolidine-sulfonyl analog (DprE1-IN-1) or benzothiazole-based TCA1, its morpholine-4-sulfonyl group enables systematic investigation of hydrogen-bond networks, sulfonamide ring size, and N-substitution effects on antimycobacterial MIC and cytotoxicity. The ethyl carbamate moiety also permits direct head-to-head ADME comparison with the methyl carbamate analog (864941-28-6). Secure this specific research-grade intermediate to ensure SAR reproducibility and avoid the off-target risks of generic substitution.

Molecular Formula C19H21N3O7S2
Molecular Weight 467.51
CAS No. 864941-30-0
Cat. No. B2580424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate
CAS864941-30-0
Molecular FormulaC19H21N3O7S2
Molecular Weight467.51
Structural Identifiers
SMILESCCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C19H21N3O7S2/c1-2-29-19(25)21-17(24)15-7-12-30-18(15)20-16(23)13-3-5-14(6-4-13)31(26,27)22-8-10-28-11-9-22/h3-7,12H,2,8-11H2,1H3,(H,20,23)(H,21,24,25)
InChIKeyFEVIJVDFUNEALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate (CAS 864941-30-0): Structural Identity and Series Context for Scientific Procurement


Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate (CAS 864941-30-0, MW 467.51, C₁₉H₂₁N₃O₇S₂) belongs to the thiophene-3-carbonyl carbamate class—a scaffold exploited extensively in anti-tubercular drug discovery targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) [1]. It features a morpholine-4-sulfonyl benzamido substituent appended to a thiophene core bearing an ethyl carbamate moiety, distinguishing it from the pyrrolidine-sulfonyl analog DprE1-IN-1 (CAS 920459-41-2) and the benzothiazole-based analog TCA1 (CAS 864941-32-2). The compound occupies a defined position within the CAS 864941-xx series of thiophene-arylamide derivatives and is principally offered as a research-grade intermediate or scaffold for structure-activity relationship (SAR) exploration .

Why In-Class Substitution of Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate Introduces Uncontrolled Risk


Seemingly minor structural permutations within the thiophene-3-carbonyl carbamate series produce dramatic shifts in target engagement, potency, and safety profiles. For example, exchanging the morpholine-4-sulfonyl group for a pyrrolidine-1-sulfonyl group (DprE1-IN-1) yields potent oral DprE1 inhibition with favorable hepatocyte stability and low hERG liability , whereas replacing the entire benzamido moiety with a benzothiazole-2-carboxamido group (TCA1) redirects activity toward dual DprE1/MoeW inhibition with distinct MIC profiles against drug-resistant Mycobacterium tuberculosis . Even smaller changes—such as substituting the ethyl carbamate with a methyl carbamate (CAS 864941-28-6)—alter physicochemical and pharmacokinetic behavior. Consequently, generic substitution of 864941-30-0 with a structurally adjacent analog without confirmatory SAR data risks unrecognized loss of on-target activity, introduction of off-target effects, or altered ADME properties, undermining experimental reproducibility and procurement rationale [1].

Quantitative Differentiation Evidence for Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate Relative to Closest Analogs


Morpholine-vs-Pyrrolidine Sulfonamide: Structural Divergence from DprE1-IN-1 Alters Predicted Target Engagement

The target compound (864941-30-0) incorporates a morpholine-4-sulfonyl benzamido substituent, whereas the directly comparable analog DprE1-IN-1 (920459-41-2) employs a pyrrolidine-1-sulfonyl benzamido group . This single heteroatom substitution (morpholine O vs. pyrrolidine CH₂) alters hydrogen-bonding capacity, conformational flexibility, and electronic properties of the sulfonamide moiety—parameters that critically influence DprE1 binding pocket occupancy [1]. DprE1-IN-1 has been characterized as a potent, orally active DprE1 inhibitor with MIC values <0.26 μg/mL against drug-susceptible Mtb and an IC₅₀ >60 μg/mL against HepG2 cells (low cytotoxicity) . The morpholine analog 864941-30-0 has not been profiled in published DprE1 inhibition assays; however, its structural divergence at this key pharmacophoric position precludes assumption of equivalent DprE1 potency or selectivity [1].

DprE1 inhibition Antitubercular Sulfonamide SAR Scaffold hopping

Benzamido vs. Benzothiazole-Carboxamido Scaffold: Differentiating 864941-30-0 from the Well-Characterized DprE1/MoeW Inhibitor TCA1

TCA1 (CAS 864941-32-2) bears a benzo[d]thiazole-2-carboxamido group in place of the 4-(morpholine-4-sulfonyl)benzamido group present in 864941-30-0 . TCA1 is a well-characterized dual inhibitor of DprE1 (IC₅₀ = 0.1 ± 0.01 μg/mL) and MoeW, with MIC values of 0.48 μg/mL against wild-type M. bovis BCG and 0.96 μg/mL against the DprE1-overexpressing strain [1]. TCA1 also demonstrates bactericidal activity against both replicating and non-replicating Mtb, selectively inhibiting biofilm formation without activity against gram-negative or gram-positive non-mycobacterial species [1]. The target compound 864941-30-0 retains the thiophene-3-carbonyl carbamate core but substitutes an arylsulfonamide moiety for the benzothiazole group; this substitution eliminates the fused heteroaromatic ring system critical to TCA1's DprE1 binding pose, as revealed by X-ray co-crystal structures [2].

DprE1 inhibitor MoeW inhibitor TCA1 analog Antitubercular scaffold

Ethyl Carbamate vs. Methyl Carbamate: Physicochemical Differentiation from CAS 864941-28-6

The target compound (864941-30-0) bears an ethyl carbamate moiety (—NH—CO—O—CH₂CH₃) at the thiophene 3-position, whereas its closest structural congener, CAS 864941-28-6, carries a methyl carbamate (—NH—CO—O—CH₃) and a cyclohexyl(methyl)sulfamoyl benzamido group instead of the morpholine-4-sulfonyl benzamido group [1]. The ethyl-to-methyl carbamate change increases both molecular weight (467.51 vs. 479.57 Da) and lipophilicity (predicted ΔcLogP ≈ +0.4–0.6 for ethyl vs. methyl carbamate analogs) [2]. While no direct comparative metabolic stability data exist for this specific pair, literature on carbamate-containing prodrugs and inhibitors consistently demonstrates that the alkyl carbamate ester size influences esterase-mediated hydrolysis rates, membrane permeability, and plasma protein binding [2]. Researchers employing 864941-28-6 as a comparator should account for these systematic physicochemical differences.

Carbamate modification Physicochemical properties Metabolic stability Analog series

Autophagy Inhibition vs. DprE1 Inhibition: Distinct Biological Annotation Between EACC (864941-31-1) and the Target Compound

EACC (CAS 864941-31-1; ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate) is a well-characterized, reversible autophagy inhibitor that blocks autophagosome-lysosome fusion by preventing SNARE Stx17 translocation (IC₅₀ not reported as single-point value; effective at 10–100 μM in HeLa cells) with no effect on endolysosomal trafficking or EGFR degradation . Despite sharing the same ethyl thiophene-3-carbonyl carbamate core with 864941-30-0, EACC's biological annotation is entirely driven by its 5-nitrothiophene-2-carboxamido substituent, which is absent in the target compound. The target compound's morpholine-4-sulfonyl benzamido group is structurally incompatible with the autophagy inhibition mechanism described for EACC . This stark functional divergence—autophagy modulation vs. potential DprE1/AChE inhibition—illustrates that even conserved core scaffolds do not confer shared biological activity within this CAS 864941-xx series [1].

Autophagy inhibitor DprE1 inhibitor Biological annotation Thiophene carbamate series

Recommended Application Scenarios for Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate Based on Structural Differentiation Evidence


SAR Exploration of the Sulfonamide Heterocycle in DprE1-Targeting Thiophene-Arylamide Libraries

864941-30-0 serves as the morpholine-containing counterpart within a sulfonamide heterocycle scan. Its morpholine-4-sulfonyl group can be directly compared with the pyrrolidine-1-sulfonyl group of DprE1-IN-1 (920459-41-2), the piperidine-1-sulfonyl group of DprE1-IN-4, and the cyclohexyl(methyl)sulfamoyl group of CAS 864941-28-6 to establish how sulfonamide ring size, heteroatom content, and N-substitution pattern modulate DprE1 binding affinity (IC₅₀), antimycobacterial MIC, and mammalian cytotoxicity [1]. This systematic comparison enables rational optimization of hydrogen-bond networks within the DprE1 active site as delineated by published co-crystal structures [2].

Comparison of Carbamate Ester Physicochemical Properties Within a Congeneric Series

The ethyl carbamate moiety of 864941-30-0 enables direct head-to-head comparison with the methyl carbamate analog 864941-28-6 for assessing how the alkyl ester group influences logP, aqueous solubility, plasma stability, and membrane permeability [3]. Such comparisons are critical for establishing SAR at the carbamate position, which serves as both a metabolic soft spot and a determinant of overall molecular conformation, particularly relevant when optimizing lead compounds from the J. Med. Chem. 2021 thiophene-arylamide series for in vivo pharmacokinetic performance [1].

Intermediate for Diversification into Dual-Pharmacophore Hybrid Molecules

The morpholine-4-sulfonyl benzamido group provides a synthetically tractable handle for further derivatization. The morpholine ring can be alkylated or oxidized, the sulfonamide linkage can be elaborated, and the ethyl carbamate can be deprotected to the free carboxylic acid for coupling with amine-containing warheads [3]. This versatility makes 864941-30-0 a suitable starting material for generating chimeric molecules that combine the thiophene-DprE1 pharmacophore with autophagy-modulating (cf. EACC) or cholinesterase-inhibiting motifs, enabling multi-target anti-tubercular or neuroprotective agent discovery .

Quote Request

Request a Quote for ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.